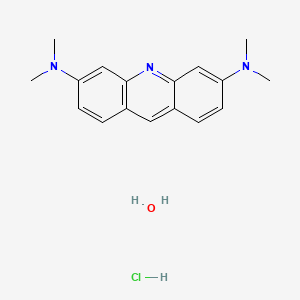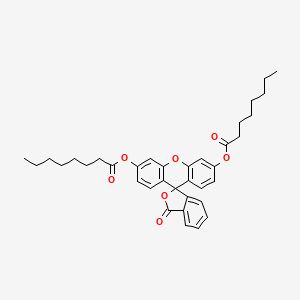![molecular formula C15H14Cl2F3N3 B3039216 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine CAS No. 1000339-50-3](/img/structure/B3039216.png)
1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Overview
Description
1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a heterocyclic compound. It has the molecular formula C15H14Cl2F3N3 and a molecular weight of 364.1929696 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16F3N3/c16-15(17,18)14-10-13(21-8-3-6-19-7-9-21)11-4-1-2-5-12(11)20-14/h1-2,4-5,10,19H,3,6-9H2 .Mechanism of Action
The mechanism of action of 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is not fully understood, but it is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and cell division. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions, leading to bacterial cell death.
Biochemical and Physiological Effects:
DCF has been found to have a wide range of biochemical and physiological effects. In addition to its antimicrobial and antiviral activities, this compound has been shown to have anti-inflammatory and analgesic properties. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
DCF has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its antimicrobial and antiviral activities make it a useful tool for studying bacterial and viral infections. However, 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine. One area of research is the development of new analogs with improved antimicrobial, antiviral, and anticancer activities. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs targeting bacterial and viral infections. Additionally, further studies are needed to evaluate the potential toxicity of this compound and its analogs, as well as their pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
DCF has been extensively studied for its potential applications in scientific research. One of the major areas of research is its antimicrobial activity. Studies have shown that 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. This compound has also been found to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Safety and Hazards
The safety information for 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol, a related compound, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
6,8-dichloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N3/c16-9-6-10-12(23-4-1-2-21-3-5-23)8-13(15(18,19)20)22-14(10)11(17)7-9/h6-8,21H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQNDTPSWCXBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



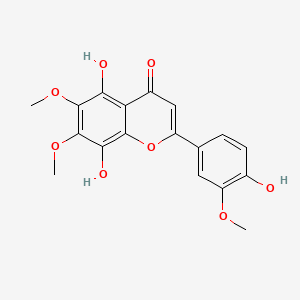
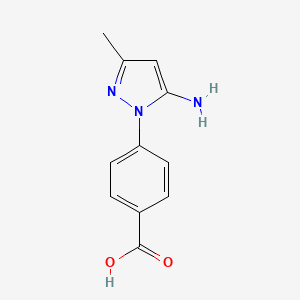


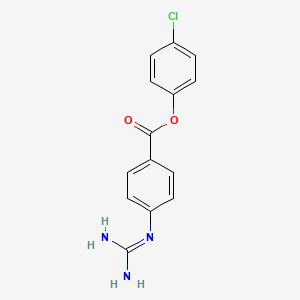
![[1,4]Dioxino[2,3-b:5,6-b']dipyridine](/img/structure/B3039141.png)


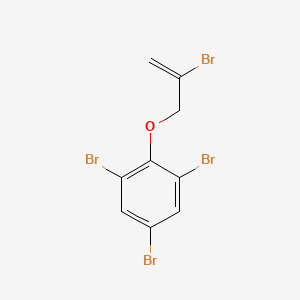
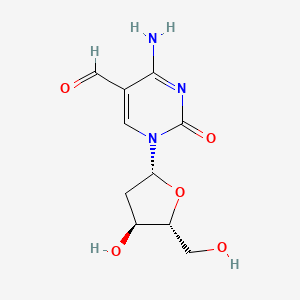
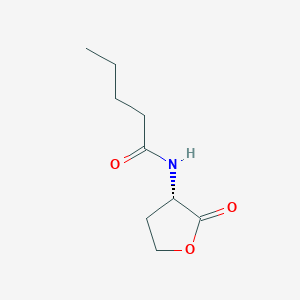
![N-[3-Oxo-3',6'-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide](/img/structure/B3039153.png)
